(2-Aminophenyl)(2-phenoxyethyl)amine
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Overview
Description
Synthesis Analysis
The synthesis of amines like “(2-Aminophenyl)(2-phenoxyethyl)amine” typically involves reactions that build up the carbon framework by alkylation or arylation reactions on nitrogen . For example, a novel compound similar to “(2-Aminophenyl)(2-phenoxyethyl)amine” was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Molecular Structure Analysis
The molecular structure of amines like “(2-Aminophenyl)(2-phenoxyethyl)amine” is often complex and interesting. For instance, 2-benzothiazoles and 2-(aminophenyl)benzothiazoles represent biologically interesting heterocycles with high pharmacological activity . The combination of these heterocycles with amino acids and peptides is of special interest .Chemical Reactions Analysis
Amines can engage in various chemical reactions. For instance, they can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
Amines have unique physical and chemical properties. They can act as weak organic bases . They also have higher boiling points than those of alkanes or ethers of similar molar mass because they can engage in intermolecular hydrogen bonding .Scientific Research Applications
Proton-Coupled Electron Transfer Mechanisms
The compound has been studied for its unique behavior in proton-coupled electron transfer mechanisms. Specifically, the one-electron oxidation of a related hydrogen-bonded phenol was investigated, highlighting the compound's role in facilitating concerted proton-coupled electron transfer, essential in various biochemical processes and redox reactions in organic chemistry (Rhile & Mayer, 2004).
Corrosion Inhibition
Amine derivatives, including structures similar to (2-Aminophenyl)(2-phenoxyethyl)amine, have been synthesized and found to act as effective corrosion inhibitors for mild steel in acidic environments. This is of significant industrial importance in protecting metals against corrosive processes (Boughoues et al., 2020).
Bio-inspired Synthesis
The compound is involved in bio-inspired synthesis processes, specifically in the formation of 1,2-oxy-aminoarenes through catalytic aerobic coupling of phenols and amines. This method is pertinent in the synthesis of compounds used in medicine, agriculture, and materials science (Esguerra, Xu, & Lumb, 2017).
Material Synthesis and Characterization
The compound has been used in synthesizing and characterizing boronates derived from non-symmetric amino-bis-phenols, which are significant in organometallic chemistry and material science for various applications (Abreu et al., 2006).
Reactivity in Polymer Chemistry
Studies have investigated the reactivity of amine derivatives, including structures similar to (2-Aminophenyl)(2-phenoxyethyl)amine, in curing systems of benzoxazine with amine. These findings are essential in improving the thermosetting resins in terms of their chemical structure, material properties, and processability (Sun et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-N-(2-phenoxyethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-13-8-4-5-9-14(13)16-10-11-17-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRLCNHZSHDZFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367832 |
Source
|
Record name | (2-aminophenyl)(2-phenoxyethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminophenyl)(2-phenoxyethyl)amine | |
CAS RN |
346662-82-6 |
Source
|
Record name | (2-aminophenyl)(2-phenoxyethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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